molecular formula C9H7N3O B3037006 2-Cyano-3-(4-pyridinyl)acrylamide CAS No. 40029-37-6

2-Cyano-3-(4-pyridinyl)acrylamide

Cat. No. B3037006
CAS RN: 40029-37-6
M. Wt: 173.17 g/mol
InChI Key: OJUGYMUOPZHNKD-VMPITWQZSA-N
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Description

“2-Cyano-3-(4-pyridinyl)acrylamide” is a small molecule with the molecular formula C9H7N3O . It has received increased attention due to its potential biological applications.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of acrylamide derivatives . These methods could potentially be adapted for the synthesis of “this compound”.


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. For instance, the RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** have been used to study the structural, optoelectronic and thermodynamic properties of similar compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, there are studies on the functionalization of pyridines with radicals derived from allylic C–H bonds . This could potentially involve “this compound”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, acrylamide is a water-soluble alkene with a colorless, odorless, crystalline structure .

Safety and Hazards

While specific safety and hazard information for “2-Cyano-3-(4-pyridinyl)acrylamide” was not found, acrylamide, a related compound, is considered a potential neurotoxin and a possible carcinogenic compound to humans .

properties

IUPAC Name

(E)-2-cyano-3-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUGYMUOPZHNKD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252250
Record name 2-Cyano-3-(4-pyridinyl)-(E)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40029-37-6
Record name 2-Propenamide, 2-cyano-3-(4-pyridinyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40029-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-3-(4-pyridinyl)-(E)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-(4-pyridinyl)acrylamide
Reactant of Route 2
2-Cyano-3-(4-pyridinyl)acrylamide

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